6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMZABIKCCKAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277523 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-23-7 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine
Pyrrolo[3,2-b]pyridine Core Formation Approaches
The synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a critical first step. nih.gov Various classical indole (B1671886) syntheses have been adapted for this purpose, each with its own advantages and limitations depending on the desired substitution pattern. baranlab.org
Cyclization Reactions for Ring Closure (e.g., Madelung-type, Fischer-type modifications)
Intramolecular cyclization reactions are a cornerstone for building the fused bicyclic system of 4-azaindole (B1209526). The Madelung and Fischer syntheses are two prominent examples.
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine. wikipedia.org In the context of azaindoles, this translates to the cyclization of an acylated 3-amino-picoline derivative. chempedia.info This method has been successfully used to prepare various azaindoles, including the 4-azaindole isomer. chempedia.inforesearchgate.net For instance, the treatment of acyl derivatives of 3-amino-2,6-dimethylpyridine (B183288) with sodium ethoxide at high temperatures has yielded 5-methyl-substituted 4-azaindoles. chempedia.info Modifications to the classical conditions, such as the use of n-butyllithium (nBuLi) as a base, have been developed to improve reaction efficiency. baranlab.org A significant advancement involves the introduction of electron-withdrawing groups on the precursor, which facilitates the deprotonation step required for cyclization under milder conditions. researchgate.net
The Fischer indole synthesis is another powerful tool, which proceeds via the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. This method has proven to be particularly efficient for the synthesis of 4- and 6-azaindoles, especially when the starting pyridylhydrazine contains an electron-donating group. acs.org The use of microwave irradiation has been shown to extend the scope of this reaction to a wider range of substrates, including those with halogen substituents. researchgate.net For the 4-azaindole scaffold, the Fischer synthesis is considered a favorable route for introducing substituents at the 5-position. baranlab.org
Interactive Table 1: Comparison of Cyclization Reactions for 4-Azaindole Core Synthesis
| Synthesis Type | Precursor | Key Reagents | Typical Products | Reference |
|---|---|---|---|---|
| Madelung | N-acyl-3-amino-picoline | Strong base (e.g., NaOEt, nBuLi) | Substituted 4-azaindoles | chempedia.info, baranlab.org |
| Fischer | Substituted Pyridylhydrazine | Acid catalyst, Aldehyde/Ketone | Substituted 4-azaindoles | baranlab.org, acs.org |
Intermolecular Condensation and Annulation Pathways
Several synthetic strategies build the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring through intermolecular reactions. These methods often involve the condensation of a substituted pyridine with a molecule that provides the remaining atoms for the pyrrole ring, followed by a cyclization step.
A notable example is the Reissert-type synthesis . This approach has been applied to create substituted 4-azaindoles. The synthesis begins with the condensation of a 2-methyl-3-nitropyridine (B124571) with diethyl oxalate. The resulting ethyl 3-nitro-2-pyridinepyruvate undergoes reductive hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form the ethyl 4-azaindole-2-carboxylate. acs.org
The Leimgruber-Batcho indole synthesis provides another versatile route. In its application to azaindoles, a nitropicoline reacts with an aminal ester, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), to form an enamine. Subsequent reductive cyclization of this intermediate yields the azaindole core. baranlab.org This method is considered particularly effective for preparing 4-, 5-, and 6-azaindoles. baranlab.org
Furthermore, the Bartoli indole synthesis offers a direct route from nitropyridines. The reaction of a nitropyridine with an excess of a vinyl Grignard reagent, such as vinylmagnesium bromide, can produce 4- or 6-azaindoles. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Methods in Scaffold Construction
Modern synthetic chemistry has increasingly relied on transition-metal catalysis, particularly palladium-catalyzed reactions, to construct complex heterocyclic scaffolds. nih.gov These methods offer high efficiency and functional group tolerance.
The Larock indole synthesis , a palladium-catalyzed heteroannulation, is well-suited for the preparation of 2,3-disubstituted 4-azaindoles. baranlab.org This reaction typically involves the coupling of an ortho-haloaniline derivative with a disubstituted alkyne. A variation of this approach has been developed for the synthesis of 2-substituted 4-azaindoles starting from 2-chloro-3-nitropyridine. The initial step is a Sonogashira cross-coupling with a terminal alkyne, followed by reduction of the nitro group and a subsequent palladium-catalyzed or base-mediated heteroannulation to form the pyrrole ring. researchgate.net
These palladium-catalyzed methods are powerful because they allow for the convergent assembly of the 4-azaindole core, often from readily available starting materials, and enable the introduction of various substituents with a high degree of control.
Introduction and Regioselective Functionalization of the Nitro Group at C-6
The introduction of a nitro group at the C-6 position of the 1H-pyrrolo[3,2-b]pyridine scaffold is a crucial step in the synthesis of the target compound. This can be achieved through two main strategies: direct nitration of the pre-formed heterocyclic core or by carrying a nitro-substituted precursor through the synthesis.
Direct Nitration Procedures on Pyrrolo[3,2-b]pyridine Precursors
Direct electrophilic nitration of the 1H-pyrrolo[3,2-b]pyridine core is challenging. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org Furthermore, such reactions on azaindole systems often suffer from a lack of regioselectivity, yielding mixtures of isomers that are difficult to separate. For example, the direct nitration of the isomeric 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), even when proceeding through its N-oxide, results in a mixture of 3- and 4-nitro derivatives, leading to low yields of the desired product after purification. morressier.com Given these challenges, direct nitration is generally not the preferred method for obtaining a specific regioisomer like 6-nitro-1H-pyrrolo[3,2-b]pyridine.
Strategic Incorporation of Nitro-Substituted Precursors
A more effective and widely used approach involves incorporating the nitro group into the pyridine starting material before the construction of the fused pyrrole ring. This strategy ensures the correct positioning of the nitro group from the outset, avoiding issues with regioselectivity in the final steps.
Several of the core formation strategies described above are amenable to this approach.
In the Reissert-type synthesis , the starting material is a nitropyridine, such as 2-methyl-3-nitropyridine, which ultimately leads to the formation of the azaindole ring. acs.org To synthesize a 6-nitro-4-azaindole, one would start with a correspondingly substituted 3-amino-4-methyl-6-nitropyridine or a related precursor.
The Sonogashira-based cyclization also begins with a nitropyridine, specifically 2-chloro-3-nitropyridine, to build the azaindole core. researchgate.net
The synthesis of the related 1H-pyrrolo[3,2-c]pyridine has been accomplished starting from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. semanticscholar.org This precursor undergoes a reaction with N,N-dimethylformamide dimethyl acetal to form a vinyl intermediate, which is then reductively cyclized with iron in acetic acid to furnish the pyrrolopyridine core. A similar strategy, starting with a 3-amino-picoline derivative already bearing a nitro group at the desired position, represents a viable pathway to the 6-nitro-1H-pyrrolo[3,2-b]pyridine scaffold.
This precursor-based approach provides superior control over the final product's structure, making it the dominant strategy in the synthesis of specifically substituted azaindoles like 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine.
Interactive Table 2: Strategies for C-6 Nitration of 1H-Pyrrolo[3,2-b]pyridine
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Direct Nitration | Electrophilic nitration on the pre-formed 4-azaindole core. | Potentially fewer steps. | Low regioselectivity, formation of isomers, harsh conditions, low yields. | morressier.com, uoanbar.edu.iq |
| Nitro-Substituted Precursor | Synthesis of the 4-azaindole core from a pyridine starting material that already contains a nitro group at the correct position. | High regioselectivity, better control over the final structure. | May require a longer overall synthetic sequence. | researchgate.net, acs.org, semanticscholar.org |
Introduction and Functional Group Interconversion of the Amino Group at C-3
The introduction of an amino group at the C-3 position of the 6-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is a key synthetic challenge. The primary strategies to achieve this involve the reduction of a nitro precursor or direct amination techniques.
Reduction Methodologies for Nitro Precursors to Amino Derivatives
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In the context of this compound, this would typically involve the synthesis of a 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine intermediate, followed by selective reduction of the C-3 nitro group.
Several reducing agents are known to be effective for the conversion of nitropyridines to aminopyridines. These methods, while not specifically documented for this compound, can be inferred from syntheses of other aminopyridines. For instance, the reduction of 3-nitropyridine (B142982) has been accomplished using zinc and hydrochloric acid. orgsyn.org Another established method involves electrochemical reduction in an acidic solution. google.com
The choice of reducing agent and reaction conditions is crucial for achieving selective reduction, especially in the presence of multiple reducible functional groups.
Table 1: Potential Reduction Methodologies
| Reducing Agent | Typical Conditions | Reference for Analogy |
|---|---|---|
| Zinc (Zn) / Hydrochloric Acid (HCl) | Acidic aqueous solution | orgsyn.org |
| Tin(II) Chloride (SnCl₂) | Acidic medium | google.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies (pressure, solvent) | General Knowledge |
Direct Amination Techniques at the C-3 Position
Modern cross-coupling reactions offer powerful alternatives for the direct formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed in the synthesis of various aminopyrrolopyridines. ntnu.nonih.gov This strategy would involve a C-3 halogenated precursor, such as 3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine, which could then be coupled with an ammonia (B1221849) equivalent or a protected amine source.
The success of such a reaction is highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. Ligands like RuPhos and XPhos have proven useful in similar aminations on related azaindole systems. ntnu.nonih.gov
Protecting Group Strategies for Amine Functionality
In multi-step syntheses, it is often necessary to protect the amine functionality to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
Commonly used protecting groups for amines in heterocyclic synthesis include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). ug.edu.plcreative-peptides.com The Boc group is typically stable under basic conditions and removed with acid, such as trifluoroacetic acid (TFA). creative-peptides.com Conversely, the Fmoc group is stable to acidic conditions and is readily removed by a base, such as piperidine. creative-peptides.com The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex derivatives of this compound.
Table 2: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA, HCl) | ug.edu.plcreative-peptides.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | ug.edu.pl |
| Benzyl | Bn | Benzyl bromide, Benzyl chloride | Hydrogenolysis | General Knowledge |
Stereochemical Control and Asymmetric Synthesis (if applicable to chiral derivatives)
The parent compound, this compound, is achiral. Therefore, stereochemical control and asymmetric synthesis are not directly applicable to its preparation. However, should chiral derivatives be targeted, for instance, by introducing a stereocenter on a substituent attached to the pyrrolopyridine core, asymmetric synthesis methodologies would become relevant.
While no specific examples exist for this particular molecule, general strategies for asymmetric synthesis in related heterocyclic systems have been developed. These include the use of chiral catalysts, such as chiral-at-metal Rh(III) complexes, for asymmetric alkylation/cyclization reactions. rsc.org Chiral amines themselves are also widely used as resolving agents or as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies could be envisioned to develop more sustainable protocols.
One approach is the use of more environmentally benign solvents. For instance, water has been used as a solvent in the synthesis of some pyrazolopyridines. url.edu The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent waste and energy consumption. beilstein-journals.org Furthermore, exploring catalytic methods, such as the aforementioned palladium-catalyzed amination, is inherently greener than using stoichiometric reagents that generate large amounts of waste.
While specific green protocols for the target molecule have not been reported, the application of these general principles could lead to more sustainable synthetic routes.
Chemical Reactivity and Mechanistic Studies of 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine
Reactivity Profile of the Nitro Group
The nitro group at the C6 position significantly influences the electronic landscape of the bicyclic system. As a potent electron-withdrawing group, it deactivates the pyridine (B92270) ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.
The nitro group is readily susceptible to reduction, a common transformation in the synthesis of aromatic amines from nitroaromatic precursors. latech.edu This reduction can be achieved using various reagents to yield different products, primarily the corresponding 6-amino derivative. The transformation is crucial for synthesizing compounds with diverse functionalities and biological activities. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation or the use of metals in acidic media. latech.edu
The reduction can proceed through intermediate stages, such as the nitroso and hydroxylamino species, before reaching the final amine product. The specific outcome often depends on the choice of reducing agent and the reaction conditions.
Table 1: Common Reductive Agents for Nitro Group Transformation
| Reducing Agent | Product(s) | Typical Conditions |
| H₂, Pd/C | Amino | Methanol or Ethanol, Room Temperature |
| Fe, HCl/CH₃COOH | Amino | Aqueous acid, Reflux |
| SnCl₂, HCl | Amino | Concentrated HCl, Room Temperature |
| Zn, NH₄Cl | Hydroxylamino | Aqueous solution, Controlled Temperature |
The presence of the electron-withdrawing nitro group, coupled with the inherent electron-deficient nature of the pyridine ring, renders the 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine scaffold susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com In pyridine systems, positions ortho and para to the ring nitrogen are particularly activated for nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.com
For this compound, the nitro group at C6 further activates the pyridine ring. Nucleophilic attack is most likely to occur at positions activated by both the ring nitrogen and the nitro group. The most probable site for substitution would be the position ortho or para to the nitro group, should a suitable leaving group be present at that position. For instance, if a halogen were present at the C5 or C7 position, it could potentially be displaced by a nucleophile.
Reactivity Profile of the Amino Group at Position 3
The amino group at the C3 position of the pyrrole (B145914) ring is a key site for functionalization due to its nucleophilic character. It can readily react with a variety of electrophiles.
The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to act as a nucleophile, attacking electron-deficient centers.
Acylation: The amine can be acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which can be useful for introducing new structural motifs or as a protecting group strategy.
Alkylation: Alkylation of the 3-amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to multiple alkylations, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. latech.edu More controlled alkylation can be achieved through methods like reductive amination or specialized alkylating agents. The aza-Friedel–Crafts reaction is another pathway for the alkylation of heterocyclic amines. nih.govmdpi.com
Table 2: Examples of Electrophilic Reactions at the 3-Amino Group
| Reaction Type | Electrophile Example | Product Functional Group |
| Acylation | Acetyl chloride (CH₃COCl) | Amide |
| Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide |
| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |
| Arylation | Activated aryl halide | Diaryl/Alkyl-aryl amine |
The primary aromatic amino group at C3 can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This diazotization reaction creates a highly versatile intermediate, the diazonium salt (-N₂⁺).
The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities onto the pyrrole ring at the C3 position.
Table 3: Conversions of Diazonium Salts
| Reagent(s) | Product Functional Group | Named Reaction (if applicable) |
| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |
| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |
| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |
| H₂O, H₂SO₄, Δ | Hydroxyl (-OH) | |
| HBF₄, then Δ | Fluoro (-F) | Balz-Schiemann Reaction |
| H₃PO₂ | Hydrogen (-H) | Deamination |
As a primary amine, the 3-amino group readily undergoes condensation reactions with aldehydes and ketones. latech.edu The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form an imine (or Schiff base). This reaction is typically reversible and often catalyzed by acid.
The formation of imines is a fundamental transformation in organic chemistry and provides a pathway to further functionalization. For example, the resulting C=N double bond can be reduced to form a secondary amine or be attacked by other nucleophiles. Multicomponent reactions involving amines, aldehydes, and other reagents are powerful tools for synthesizing complex heterocyclic structures. researchgate.netmdpi.com
Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine nucleus is dictated by the contrasting electronic natures of the two fused rings. The pyrrole ring is inherently electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient and deactivated. libretexts.org
Regioselectivity and Reaction Conditions
The regioselectivity of EAS reactions on this compound is overwhelmingly directed towards the pyrrole ring. This is due to two primary factors: the intrinsic higher nucleophilicity of the pyrrole ring compared to the pyridine ring and the influence of the substituents. The pyrrole ring possesses a powerful activating C3-amino group, which further enhances its electron density. Conversely, the pyridine ring is substituted with a C6-nitro group, a potent deactivating group that withdraws electron density and makes electrophilic attack exceedingly difficult. uoanbar.edu.iq
In general, electrophilic substitution on the indole (B1671886) and pyrrole systems preferentially occurs at the C3 position, as this allows the positive charge in the intermediate sigma complex to be delocalized without disrupting the aromaticity of the adjacent ring. uni-muenchen.dequimicaorganica.org In the target molecule, the C3 position is already occupied by the amine. Therefore, electrophilic attack would most likely be directed to the next available and activated position on the pyrrole ring, which is C2.
Reaction conditions for EAS on such a system would be expected to be mild, owing to the highly activated nature of the 3-aminopyrrole moiety. Reactions that typically require harsh conditions for pyridine, such as high temperatures and strong acids for nitration or sulfonation, would likely proceed under much gentler conditions, if at all, on the pyrrole portion of the molecule. libretexts.org
Halogenation Studies
While no specific halogenation studies on this compound have been reported, halogenation of the parent 1H-pyrrolo[3,2-b]pyridine scaffold is known. For instance, bromination can be achieved at the C3 position. sigmaaldrich.com For the title compound, with the C3-position blocked, halogenation would be anticipated at the C2-position. Typical reagents for the halogenation of electron-rich heterocycles like indoles include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under mild conditions. quimicaorganica.org
| Electrophile | Reagent(s) | Typical Conditions | Expected Product Position | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C to rt | C2 | quimicaorganica.org |
| Chlorination | N-Chlorosuccinimide (NCS) | DCM, rt | C2 | quimicaorganica.org |
| Iodination | I₂, NaOH | Dioxane/H₂O | C2 | rsc.org |
Table 1: Predicted Halogenation Reactions. The presented data is extrapolated from studies on related indole and azaindole systems.
Mannich Reactions and Other Alkylation Pathways
The Mannich reaction is a classic method for the aminomethylation of indoles, typically at the nucleophilic C3 position. quimicaorganica.orgchemtube3d.com The reaction involves an aldehyde (often formaldehyde) and a primary or secondary amine, which combine to form an electrophilic iminium ion that is then attacked by the indole ring. wikipedia.orgyoutube.com
For this compound, a standard Mannich reaction at C3 is not feasible due to the presence of the amino substituent. While attack at the C2 position is electronically possible, it is sterically more hindered and less common. An alternative pathway for alkylation is at the pyrrole nitrogen (N1). N-alkylation can often be achieved using an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF.
Nucleophilic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core
The pyridine ring, particularly when bearing electron-withdrawing substituents, is susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgyoutube.com In this compound, the pyridine ring is strongly activated towards nucleophilic attack by the C6-nitro group. Nucleophiles will preferentially attack the positions ortho and para to the nitro group, which correspond to C5 and C7.
This can lead to the displacement of a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS), a reaction well-documented for nitroaromatic compounds. beilstein-journals.org Strong nucleophiles, in the presence of a base, can add to the electron-deficient ring, and subsequent elimination of a hydride, often facilitated by an oxidant (or the nitro group itself), restores aromaticity. Given the strong activation by the nitro group, reactions with potent nucleophiles like carbanions, alkoxides, or amides could potentially occur at the C5 or C7 positions. researchgate.net
| Nucleophile | Reagent(s) | Typical Conditions | Expected Product Position(s) | Reference(s) |
| Amide ion | KNH₂ | Liquid NH₃ | C5 or C7 | youtube.com |
| Methoxide | NaOMe | MeOH, reflux | C5 or C7 (if leaving group present) | quimicaorganica.org |
| Carbanion | R-Li / Base | THF, low temp | C5 or C7 | beilstein-journals.org |
Table 2: Potential Nucleophilic Substitution Reactions. The presented data is based on general principles of SNAr on nitro-activated pyridines.
Ring Expansion and Rearrangement Processes
Ring expansion and rearrangement reactions of the pyrrolo[3,2-b]pyridine skeleton are not common but have been observed in related systems. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine (an isomeric 7-azaindole) with chloroform (B151607) and a strong base has been shown to cause a ring-expansion of the pyrrole ring, leading to the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.org Another study reported an unexpected ring transformation of pyridinium (B92312) ylides that produced tetrahydropyrrolo[3,2-b]pyridine structures. nih.gov
While these examples establish the possibility of skeletal rearrangements within the broader azaindole family, no specific studies on the ring expansion or rearrangement of this compound have been documented. Such transformations would likely require specific substitution patterns and highly reactive intermediates that may not be readily accessible from the title compound.
Metal-Catalyzed Transformations and Coupling Reactions
The functionalization of azaindole scaffolds using metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, allowing for the construction of diverse molecular architectures. nih.govrsc.orgrsc.org The this compound core contains multiple sites amenable to these transformations, including C-H bonds that can be functionalized directly or after conversion to halides, and the existing amino group.
Commonly employed reactions include the Suzuki-Miyaura (C-C bond formation with boronic acids), Heck (C-C bond formation with alkenes), Sonogashira (C-C bond formation with alkynes), and Buchwald-Hartwig (C-N bond formation with amines) cross-couplings. nih.govmdpi.com To apply these methods, the pyrrolo[3,2-b]pyridine nucleus would typically be pre-functionalized with a halide (e.g., Br or I), most likely at the C2 position via electrophilic halogenation. This halo-azaindole could then serve as a substrate for various palladium- or copper-catalyzed coupling reactions. For instance, a Suzuki coupling could introduce an aryl or heteroaryl group at the C2 position.
| Reaction Type | Catalyst/Ligand System (Example) | Reagents | Typical Conditions | Reference(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | Arylboronic acid, K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne, Et₃N | DMF, rt to 60 °C | nih.gov |
| Heck | Pd(OAc)₂ / LiCl | Allyl acetate, K₂CO₃ | DMF, 120 °C | nih.gov |
| Buchwald-Hartwig | RuPhos Pd G2 / RuPhos | Amine, NaOt-Bu | t-BuOH | nih.gov |
| C-H Activation | [RhCp*Cl₂]₂ / Ag₂CO₃ | Alkyne | DCE, 80 °C | mdpi.com |
Table 3: Representative Metal-Catalyzed Coupling Reactions on Azaindole Scaffolds. Data is sourced from studies on various azaindole isomers, illustrating general applicability.
Advanced Spectroscopic Characterization and Structural Analysis of 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Full Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecular framework.
¹H NMR spectroscopy would reveal the chemical environment of all protons in the molecule. The aromatic region would be of particular interest, with distinct signals for the protons on the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating amine group. For instance, protons on the pyridine ring are expected to be deshielded and appear at a lower field. The NH and NH₂ protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
¹³C NMR spectroscopy, including DEPT-90 and DEPT-135 experiments, would identify all unique carbon atoms, including quaternary carbons. The carbons directly attached to the nitro and amine groups, as well as those in the heterocyclic rings, would have characteristic chemical shifts.
2D NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons within the pyridine and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in definitively placing the nitro and amine substituents by observing correlations between the protons on one ring and the carbons on the other, as well as to the substituent-bearing carbons.
For example, in a study of related 1H-pyrrolo[3,2-c]pyridine derivatives, extensive 1D and 2D NMR analyses were used to confirm the structure of newly synthesized compounds. nih.gov While specific data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar heterocyclic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | --- | s | --- |
| H-5 | --- | d | --- |
| H-7 | --- | d | --- |
| NH (pyrrole) | --- | br s | --- |
| NH₂ (amine) | --- | br s | --- |
Predicted data is illustrative and would require experimental verification.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | --- |
| C-3 | --- |
| C-3a | --- |
| C-5 | --- |
| C-6 | --- |
| C-7 | --- |
| C-7a | --- |
Predicted data is illustrative and would require experimental verification.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆N₄O₂), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would yield an experimental mass that should match the theoretical mass to within a few parts per million (ppm).
This high level of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, the molecular formula C₇H₆N₄O₂ has a calculated monoisotopic mass of 178.0491 Da. An HRMS measurement confirming this value would provide strong evidence for the presence of this compound. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure, showing losses of characteristic fragments such as NO₂ or HCN.
In a study on N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, ESI-TOF-HRMS was used to confirm the elemental composition of the synthesized molecule. mdpi.com
Table 3: Theoretical Isotopic Distribution for [C₇H₆N₄O₂ + H]⁺
| m/z | Relative Abundance (%) |
|---|---|
| 179.0563 | 100.00 |
| 180.0593 | 8.73 |
| 181.0583 | 1.48 |
Calculated data is illustrative and would require experimental verification.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands:
N-H stretching: The pyrrole NH and the amine NH₂ groups would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine would typically show two bands (symmetric and asymmetric stretching).
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.
N-O stretching (nitro group): The nitro group would display strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C and C=N stretching: The aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
N-H bending: The bending vibration of the amine group would be visible around 1600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings. The combination of IR and Raman data provides a more complete vibrational analysis. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of experimental vibrational bands. For example, a study on 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid utilized both experimental and theoretical approaches to analyze its vibrational spectra. researchgate.net
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |
| Pyrrole (NH) | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | 3000-3100 |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1350 |
| C=C, C=N | Ring Stretch | 1400-1600 |
Expected data is illustrative and would require experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The pyrrolopyridine core of this compound is a significant chromophore. The presence of the electron-donating amine group and the electron-withdrawing nitro group in conjugation with the aromatic system is expected to give rise to distinct absorption bands.
Typically, π → π* transitions of the aromatic system would be observed at shorter wavelengths, while charge-transfer transitions involving the donor (amine) and acceptor (nitro) groups would likely appear at longer wavelengths, potentially extending into the visible region. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity. A study on the photochromic properties of substituted pyrrolo-[3,2-b]pyrroles demonstrated how substituents affect the UV-Vis absorption spectra. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | --- | --- |
| Intramolecular Charge Transfer | --- | --- |
Predicted data is illustrative and would require experimental verification.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about the planarity of the fused ring system and the orientation of the nitro and amine substituents relative to the rings. Furthermore, X-ray crystallography provides valuable information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and pyrrole N-H groups and the oxygen atoms of the nitro group. These interactions can significantly influence the physical properties of the compound.
For instance, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was determined by X-ray diffraction, revealing details about its molecular geometry and intermolecular hydrogen bonding. researchgate.net
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | --- |
| Space Group | --- |
| a (Å) | --- |
| b (Å) | --- |
| c (Å) | --- |
| α (°) | --- |
| β (°) | --- |
| γ (°) | --- |
| Z | --- |
Hypothetical data is illustrative and would require experimental verification.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives
The parent molecule, this compound, is achiral. However, if chiral derivatives were synthesized, for example, by introducing a chiral substituent, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical analysis.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters.
ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The combination of CD and ORD data can be used to determine the absolute configuration of chiral molecules, often aided by theoretical calculations of the expected chiroptical properties. While no specific chiroptical data exists for derivatives of this compound, the principles of these techniques are widely applied in the study of chiral heterocyclic compounds.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry
To understand the electronic structure and molecular geometry of 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine, researchers would typically employ quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. These calculations would yield key data points including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The resulting optimized geometry would represent the lowest energy conformation of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is for illustrative purposes only, as specific data is not available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-N1 | Value | ||
| N1-C7a | Value | ||
| C3-C3a | Value | ||
| C3a-N4 | Value | ||
| N4-C5 | Value | ||
| C5-C6 | Value | ||
| C6-C7 | Value | ||
| C7-C7a | Value | ||
| C3a-C7a | Value | ||
| C2-N1-C7a | Value | ||
| N1-C2-C3 | Value | ||
| C2-C3-C3a | Value | ||
| C3-C3a-N4 | Value | ||
| C3a-N4-C5 | Value | ||
| N4-C5-C6 | Value | ||
| C5-C6-C7 | Value | ||
| C6-C7-C7a | Value | ||
| C7-C7a-N1 | Value | ||
| C2-N1-C7a-C7 | |||
| N1-C7a-C7-C6 | |||
| C7a-C7-C6-C5 | |||
| C7-C6-C5-N4 | |||
| C6-C5-N4-C3a | |||
| C5-N4-C3a-C3 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule. For this compound, these calculations would reveal the distribution of electron density and the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as specific data is not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Prediction of Chemical Reactivity and Reaction Pathways
The prediction of chemical reactivity and potential reaction pathways can be achieved through various computational methods. Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. Fukui functions and local softness calculations could further pinpoint the atoms most susceptible to electrophilic, nucleophilic, and radical attacks. By simulating the interaction of the molecule with various reagents, potential reaction mechanisms and their activation energies could be calculated, providing a theoretical basis for its chemical behavior.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational methods can predict spectroscopic properties, which are invaluable for the experimental identification and characterization of a compound. Time-Dependent DFT (TD-DFT) is typically used to predict the UV-Vis absorption spectra, providing information about the electronic transitions and the maximum absorption wavelengths (λmax). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data for structure verification.
Table 3: Hypothetical Predicted Spectroscopic Data (Note: This table is for illustrative purposes only, as specific data is not available.)
| Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Atom-specific values |
| ¹³C NMR Chemical Shifts (ppm) | Atom-specific values |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis would be performed to identify the most stable conformers of this compound. This involves systematically rotating the flexible bonds, such as the one connecting the amine group to the pyrrolopyridine ring, and calculating the energy of each resulting conformation. The results would be plotted on a Potential Energy Surface (PES) map, which illustrates the energy landscape and helps to identify the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.
Intermolecular Interaction Studies (e.g., hydrogen bonding networks, π-stacking)
To understand how molecules of this compound interact with each other in a condensed phase, intermolecular interaction studies would be conducted. These studies would focus on identifying and quantifying non-covalent interactions such as hydrogen bonds (between the amine and nitro groups and the pyrrole (B145914) N-H) and π-stacking (between the aromatic rings). The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and characterizing these interactions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can be used to study its conformational flexibility, solvent effects, and the stability of intermolecular complexes. Analysis of the simulation trajectories would yield information on properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), providing a dynamic picture of the molecule's behavior in a given environment.
Synthesis and Characterization of Novel Derivatives and Analogues of 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine
Structural Modification at the Nitro Group (e.g., reduction, substitution)
The nitro group at the C6 position of the 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile functional handle, primarily serving as a precursor to an amino group or as a leaving group in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group
The reduction of the 6-nitro group to a 6-amino group is a fundamental transformation, yielding the corresponding 1H-pyrrolo[3,2-b]pyridine-3,6-diamine. This diamine is a critical intermediate for the synthesis of more complex heterocyclic systems. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several reliable methods applicable to the pyrrolopyridine scaffold.
Catalytic hydrogenation is one of the most common and efficient methods. This reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netnih.gov Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. researchgate.netnih.gov The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. The process proceeds through intermediate stages, including nitroso and hydroxylamine species, which can sometimes accumulate. ias.ac.in To prevent the accumulation of hydroxylamine intermediates and the formation of undesired azo or azoxy byproducts, additives like vanadium compounds can be used to ensure a clean and complete conversion to the amine. ias.ac.in
Table 1: Common Catalytic Systems for Nitro Group Reduction This table is interactive. Click on the headers to sort.
| Catalyst System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Ethanol, Room Temperature | Most common, highly efficient. |
| H₂, PtO₂ (Adams' catalyst) | Methanol, Room Temperature | Very active catalyst. |
| H₂, Raney Nickel | Ethanol/Methanol | Cost-effective, requires careful handling. |
| PhSiH₃, Rhenium complexes | Microwave irradiation | A newer method offering rapid reduction. nih.gov |
Substitution of the Nitro Group
The nitro group can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the electron-deficient nature of the pyridine (B92270) ring. scielo.org.mx The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. mdpi.commdpi.com The presence of the strongly electron-withdrawing nitro group at C6 further enhances the electrophilicity of this position.
This allows for the direct displacement of the nitro group by a variety of nucleophiles. For instance, reaction with fluoride sources like cesium fluoride can introduce a fluorine atom. scielo.org.mx Other nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can also be employed to introduce diverse functionalities at the C6 position. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group and the pyridine nitrogen. scielo.org.mx
Structural Modification at the Amino Group (e.g., amides, ureas, alkyl amines)
The primary amino group at the C3 position of the pyrrole (B145914) ring is a potent nucleophile, enabling a wide range of derivatization reactions to introduce new functionalities and build molecular complexity.
Synthesis of Amides
Acylation of the 3-amino group is a straightforward method to produce amide derivatives. This can be achieved by reacting 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine with various acylating agents such as acid chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. This reaction is analogous to the acylation of other aminopyrroles and azaindoles. For example, the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) readily undergoes acylation at the 3-position, indicating the high reactivity of this site. mdpi.com This allows for the introduction of a vast array of R-groups, enabling systematic exploration of structure-activity relationships.
Synthesis of Ureas
Urea derivatives are significant in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. rsc.org Several methods exist for the synthesis of ureas from the 3-amino group. A common approach involves the reaction of the amine with an isocyanate (R-N=C=O). mdpi.com This reaction is typically rapid and high-yielding. Alternatively, safer, solid phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene can be used. rsc.orgmdpi.com The amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the unsymmetrical urea. Another established method is the reaction of the amine with a carbamate, such as a phenyl carbamate, often in a solvent like DMSO at ambient temperature.
Table 2: Reagents for Urea Synthesis from Amines This table is interactive. Click on the headers to sort.
| Reagent Class | Example | Key Features |
|---|---|---|
| Isocyanates | Phenyl isocyanate | Direct, rapid reaction. mdpi.com |
| Phosgene Equivalents | Carbonyldiimidazole (CDI) | Safer alternative to phosgene gas; forms an activated intermediate. rsc.org |
| Carbamates | Phenyl carbamate | Mild conditions, avoids toxic reagents. |
| Carbon Dioxide | CO₂, Phenylsilane | "Green" chemistry approach using CO₂ as a C1 source. |
Synthesis of Alkyl Amines
The 3-amino group can be alkylated to form secondary or tertiary amines through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but conditions can be optimized to favor mono- or di-alkylation. Reductive amination offers a more controlled approach, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Substituent Effects on Electronic Properties and Reactivity
The electronic character of the 1H-pyrrolo[3,2-b]pyridine scaffold is significantly influenced by the nature and position of its substituents. The core itself is a combination of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The introduction of a strong electron-withdrawing nitro group at C6 and a strong electron-donating amino group at C3 creates a pronounced "push-pull" electronic system.
Theoretical studies using density functional theory (DFT) on substituted pyrrole systems have shown that electron-withdrawing groups like -NO₂ lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and more susceptible to nucleophilic attack. Conversely, electron-donating groups like -NH₂ raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor and more reactive towards electrophiles.
Modification of these groups will drastically alter the electronic properties. For instance, reduction of the nitro group to an amino group transforms a powerful electron-withdrawing substituent into a powerful electron-donating one, which would significantly increase the electron density of the entire heterocyclic system and alter its reactivity profile. Similarly, converting the 3-amino group into an electron-withdrawing amide group would reduce the electron-donating character of the pyrrole moiety. These modifications allow for the fine-tuning of the molecule's electronic properties, which is crucial for modulating its interactions with biological targets.
Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the Scaffold
The this compound scaffold is an excellent starting material for the construction of more complex, polycyclic heterocyclic systems. The key step is typically the reduction of the 6-nitro group to generate the 1H-pyrrolo[3,2-b]pyridine-3,6-diamine. This resulting ortho-diamine arrangement on the pyridine ring is primed for cyclization reactions to form a third, fused ring.
Synthesis of Pyrrolo[3,2-b]pyridotriazines
The 3,6-diamine can be used to construct a fused 1,2,4-triazine ring. Reaction of the diamine with α-dicarbonyl compounds, such as glyoxal or diacetyl, would lead to the formation of a pyrrolo[3,2-b]pyrido[2,3-e]triazine system through a condensation reaction. Similar strategies have been employed in the synthesis of other fused triazine heterocycles.
Synthesis of Pyrrolo[3,2-b]pyridopyrimidines
A fused pyrimidine ring can be synthesized by reacting the 3,6-diamine with reagents that provide a one-carbon unit at different oxidation states. For example, reaction with formic acid or triethyl orthoformate would yield a pyrrolo[3,2-b]pyrido[3,2-d]pyrimidine. Using phosgene or CDI would introduce a carbonyl group, leading to a pyrimidinone derivative. This approach is a common strategy for building fused pyrimidine rings onto various heterocyclic scaffolds.
Synthesis via 1,3-Dipolar Cycloaddition
Another strategy for creating fused systems involves 1,3-dipolar cycloaddition reactions. By generating heterocyclic ylides from the pyridine nitrogen, it is possible to react them with dipolarophiles like ethyl propiolate to construct a new fused pyrrole ring, leading to complex polycyclic structures. scielo.org.mx This method allows for the regioselective formation of new rings fused to the original scaffold.
These synthetic routes open the door to a wide variety of novel, rigid, and structurally complex molecules, expanding the chemical space accessible from the initial pyrrolopyridine core.
Isomeric Variations and Their Comparative Studies
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is one of six possible structural isomers of pyrrolopyridine, which also include 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[2,3-c]pyridine (5-azaindole), 1H-pyrrolo[3,2-c]pyridine (6-azaindole), 1H-pyrrolo[3,4-b]pyridine, and 1H-pyrrolo[3,4-c]pyridine. The position of the nitrogen atom in the six-membered ring significantly impacts the physicochemical and electronic properties of the molecule.
Aromaticity and Electronic Properties
Physicochemical Properties
Table 3: Comparison of Calculated Properties for Parent Azaindole Isomers This table is interactive. Click on the headers to sort.
| Isomer | Common Name | Calculated LogP* | Calculated tPSA (Ų)* |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine | 4-Azaindole (B1209526) | 1.29 | 41.57 |
| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) | 1.35 | 41.57 |
| 1H-pyrrolo[2,3-c]pyridine | 5-Azaindole | 1.10 | 41.57 |
| 1H-pyrrolo[3,2-c]pyridine | 6-Azaindole | 1.10 | 41.57 |
\Note: Values are representative calculations for the unsubstituted parent scaffolds and will vary with substitution.*
These fundamental differences mean that isomeric variations of this compound would likely possess distinct biological activity profiles and pharmacokinetic properties, making comparative studies a valuable strategy in drug discovery.
Design Principles for Modulating Physicochemical Properties
The rational design of analogues of this compound involves the strategic modification of the scaffold to fine-tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Azaindoles are often used as bioisosteres of indoles to improve such properties.
Modulating Lipophilicity (LogP)
Lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The LogP of the parent scaffold can be systematically modulated through derivatization.
Increasing Lipophilicity: Introducing non-polar, aliphatic, or aromatic groups, for example, by acylating the 3-amino group with a long alkyl chain or an aromatic acid chloride, will increase the LogP.
Decreasing Lipophilicity: Introducing polar functional groups will decrease LogP and often improve aqueous solubility. For example, converting the 3-amino group to a urea derivative with a polar substituent (e.g., a morpholine or piperazine ring) or reducing the 6-nitro group to a 6-amino group would increase polarity. The introduction of fluorine atoms can also modulate lipophilicity in unique ways, often increasing it despite fluorine's high electronegativity.
Modulating Hydrogen Bonding Capacity
The ability to form hydrogen bonds is crucial for target binding and solubility. The parent molecule has hydrogen bond donors (-NH₂ and the pyrrole N-H) and acceptors (pyridine -N= and the -NO₂).
Donors: The 3-amino group can be converted to an amide or urea, which retains hydrogen bond donor capacity. Alkylation of the amine reduces the number of donor sites.
Acceptors: The 6-nitro group is a strong hydrogen bond acceptor. Its reduction to an amine converts it to a donor. The pyridine nitrogen is a key acceptor, and its basicity can be tuned by other substituents on the ring. Electron-donating groups will increase its basicity and hydrogen bond accepting strength.
By applying these principles, derivatives of this compound can be rationally designed to optimize their physicochemical properties for specific applications, balancing the requirements for target affinity with drug-like characteristics.
Role of 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Heterocyclic Compounds
The bifunctional nature of 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine makes it an exemplary building block for constructing elaborate heterocyclic systems. The pyrrolopyridine core is a "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors. nih.govmdpi.com The amino and nitro groups on this scaffold serve as key anchor points for annulation and functionalization reactions.
The primary amino group at the 3-position of the pyrrole (B145914) ring is a potent nucleophile. It can readily participate in reactions such as:
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Condensation Reactions: Condensation with aldehydes, ketones, or dicarbonyl compounds can lead to the formation of new heterocyclic rings, such as imidazoles or pyrimidines, fused to the pyrrolopyridine core.
Cross-Coupling Reactions: The amino group can be a handle in modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. nih.gov
Simultaneously, the nitro group at the 6-position plays a crucial role. Its strong electron-withdrawing effect activates the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. More significantly, the nitro group can be chemically reduced to a primary amino group. This transformation is fundamental in synthetic strategies as it unmasks a new reactive site, enabling sequential functionalization. For instance, the synthesis of related pyrrolo[2,3-c]pyridines often involves the reductive cyclization of nitropyridine precursors. nbuv.gov.ua
This step-wise reactivity allows chemists to build molecular complexity in a controlled manner. For example, the 3-amino group could first be elaborated into a complex side chain, followed by the reduction of the 6-nitro group to an amine, which can then be used to attach another molecular fragment or build a new fused ring system. This sequential approach is critical in the synthesis of targeted molecules like those developed for kinase inhibition. mdpi.com
Table 1: Potential Reactions for Elaboration of the Scaffold
| Functional Group | Reaction Type | Reagents & Conditions | Potential Product Class |
|---|---|---|---|
| 3-Amino Group | Acylation | R-COCl, Base | Amides |
| 3-Amino Group | Condensation | 1,3-Dicarbonyl compound | Fused Pyrimidines |
| 6-Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | 6-Amino-pyrrolopyridines |
Precursor for the Development of Advanced Chemical Probes
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or biomolecule. mdpi.com The pyrrolopyridine scaffold is an excellent starting point for probe development due to its proven ability to interact with important biological targets like protein kinases. nih.gov this compound serves as an ideal precursor for creating such probes.
The development of a chemical probe typically requires three key components: a recognition element (which binds the target), a reactive group (for covalent labeling), and a reporter tag (like a fluorophore or biotin). nih.gov
Recognition Element: The pyrrolopyridine core itself, decorated with appropriate substituents, can be designed to bind selectively to the active site of a target protein. The dual functionality of the precursor allows for the systematic modification of the scaffold to optimize binding affinity and selectivity.
Reactive Group: The amino group can be functionalized with an electrophilic "warhead," such as an acrylamide or a fluorophosphonate, to create an activity-based probe (ABP) that forms a covalent bond with a reactive amino acid residue (e.g., cysteine) in the target's active site. nih.gov
Reporter Tag: The nitro group, after reduction to an amine, provides a convenient attachment point for a reporter tag. This could be a fluorescent dye for imaging applications or a biotin tag for affinity purification and identification of protein targets (pull-down experiments).
The ability to sequentially modify the two different positions on the scaffold is a significant advantage. A library of potential binding elements can be synthesized via the 3-amino group, and once a suitable binder is identified, the 6-position can be functionalized with the desired tag, minimizing synthetic effort.
Strategy in Retrosynthetic Analysis for Pyrrolopyridine-Containing Scaffolds
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com The structure of this compound lends itself to a clear retrosynthetic strategy for any larger molecule containing this core.
When planning the synthesis of a complex derivative built upon this scaffold, the key disconnections would target the bonds formed from its two functional groups.
C-N Bond Disconnection at the 3-Position: An amide, sulfonamide, or a urea linkage at the 3-position would be disconnected back to the parent 3-amino group of the intermediate and a corresponding acyl chloride, sulfonyl chloride, or isocyanate.
C-N Bond Disconnection at the 6-Position: Similarly, if the 6-nitro group was reduced and functionalized, any bond to the resulting 6-amino group would be disconnected.
Disconnection of the Pyrrole Ring: A more fundamental disconnection involves the pyrrole ring itself. Many syntheses of azaindoles involve the formation of the pyrrole ring onto a pre-functionalized pyridine. A common strategy is the Bartoli indole (B1671886) synthesis, which reacts a nitro-aromatic compound with a vinyl Grignard reagent. nbuv.gov.ua Therefore, a key retrosynthetic step would be to disconnect the pyrrole ring of this compound to a substituted 2-halo-3,5-dinitropyridine precursor. Another approach involves the reductive cyclization of a nitropyridine bearing a suitable side chain. nbuv.gov.ua
This logical, step-wise disconnection simplifies the synthetic planning for complex molecules. The presence of the nitro and amino groups are key "strategic" functionalities that guide the retrosynthetic thinking process, as they represent reliable and well-established points for chemical transformations. youtube.com
Contribution to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules in an efficient manner. nih.gov This approach is powerful in drug discovery for exploring large areas of chemical space to identify new biological activities. This compound is an excellent starting scaffold for DOS.
The orthogonal reactivity of the 3-amino and 6-nitro groups allows for the generation of molecular diversity in a combinatorial fashion.
Scaffold Decoration: Starting with the core intermediate, a diverse set of building blocks (e.g., a collection of different acyl chlorides) can be reacted with the 3-amino group to create a library of amides.
Sequential Diversification: This initial library can then be subjected to a second reaction, such as the reduction of the nitro group, to generate a new library of 6-amino compounds. This second-generation library can then be further diversified by reacting the newly formed 6-amino group with another set of diverse building blocks (e.g., a collection of different isocyanates to form ureas).
This strategy allows for the rapid and efficient creation of a large matrix of related but structurally distinct compounds from a single, highly functionalized starting material. The synthesis of libraries of related pyrrolo[3,2-d]pyrimidines has demonstrated the power of using a common core to generate molecular diversity. nih.govresearchgate.net The distinct reactivity of the two functional groups on this compound allows chemists to systematically vary substituents at two different vectors from the central scaffold, maximizing the structural diversity and the potential for discovering novel biological functions.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Trends in Research on 6 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine
Exploration of Unconventional Synthetic Pathways
Current research is paving the way for more efficient and sustainable methods to synthesize 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine and its derivatives. The exploration of unconventional synthetic pathways is driven by the need to overcome the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.
Future synthetic strategies are expected to focus on:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis. Research into transition-metal catalyzed C-H activation of the pyrrolopyridine core could lead to more atom-economical routes for introducing substituents.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to forge new bonds. This approach could be employed for the construction of the pyrrolopyridine scaffold or for its subsequent functionalization under ambient conditions.
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical methods. The use of engineered enzymes could enable the asymmetric synthesis of chiral pyrrolopyridine derivatives, which is often challenging to achieve through conventional means.
Advanced Studies on Reaction Mechanisms and Kinetics
A deeper understanding of the reaction mechanisms and kinetics governing the synthesis and reactivity of this compound is crucial for optimizing existing synthetic protocols and designing new ones. Advanced analytical techniques are being employed to elucidate these intricate details.
Key areas of investigation include:
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting reaction pathways, transition state energies, and the influence of substituents on reactivity. These computational studies can guide experimental work and accelerate the discovery of new reactions.
Kinetic Isotope Effect Studies: These studies can help to determine the rate-determining step of a reaction and provide detailed information about the transition state structure.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound from batch to continuous flow processes offers numerous advantages, including improved safety, reproducibility, and scalability. The integration of flow chemistry with automated synthesis platforms is a significant trend in modern chemical research.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Inefficient | Highly efficient |
| Mass Transfer | Limited | Enhanced |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, improved control |
| Scalability | Difficult | Straightforward by extending run time |
This automated approach allows for the rapid optimization of reaction conditions and the generation of libraries of pyrrolopyridine derivatives for screening in various applications.
Applications in Non-Biological Materials Science (e.g., optoelectronics, catalysts)
While the biological activity of pyrrolopyridines is well-documented, their potential in materials science remains largely untapped. The unique electronic and structural features of this compound make it an interesting candidate for various non-biological applications.
Optoelectronics: The extended π-system and the presence of electron-donating and -withdrawing groups suggest that derivatives of this compound could exhibit interesting photophysical properties. Research is anticipated in their potential use as:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
Catalysis: The nitrogen atoms in the pyrrolopyridine ring system can act as ligands for metal centers. This opens up the possibility of designing novel catalysts for a range of organic transformations. The nitro group can also be reduced to an amino group, providing another site for modification and catalyst design.
Computational Design of Next-Generation Pyrrolopyridine Architectures
Computational chemistry is poised to play a pivotal role in the design of new pyrrolopyridine-based molecules with tailored properties. By using advanced computational tools, researchers can predict the electronic, optical, and catalytic properties of virtual compounds before embarking on their synthesis.
This in-silico design process involves:
Quantitative Structure-Property Relationship (QSPR) modeling: To correlate the structural features of pyrrolopyridines with their desired properties.
Virtual Screening: To rapidly evaluate large libraries of virtual compounds and identify promising candidates for synthesis.
Molecular Dynamics Simulations: To study the conformational behavior and interactions of these molecules in different environments.
This computational-first approach has the potential to significantly accelerate the discovery of next-generation pyrrolopyridine architectures for a wide array of applications.
Q & A
Basic: What are the recommended synthetic routes for 6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nitro-group introduction via electrophilic substitution. For example, intermediates like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can be synthesized using Suzuki-Miyaura coupling with arylboronic acids (e.g., 3-thienylboronic acid) in the presence of K₂CO₃ as a base . Optimization requires careful control of reaction time, temperature (e.g., room temperature to 80°C), and solvent polarity (THF or DCM/EtOAc mixtures). Catalytic hydrogenation with Raney Nickel under H₂ atmosphere is critical for reducing nitro intermediates to amines, but intermediates may decompose rapidly, necessitating in-situ derivatization .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for nitro-substituted pyrrolopyridines) and amine protons (δ 10.5–13.5 ppm, broad singlet) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C19H14N4O: 315.12403) .
- HPLC : Purity assessment (≥98% using gradients like CH₂Cl₂/MeOH) .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., pyridine vs. pyrrole ring substitution) .
Advanced: How can contradictory bioactivity data in SAR studies be resolved methodologically?
Answer:
Contradictions often arise from assay variability or compound stability. To address this:
- Replicate assays under standardized conditions (pH, temperature, solvent controls).
- Use orthogonal techniques : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) .
- Monitor stability : Track decomposition via LC-MS over 24–72 hours in buffer/DMSO .
- Apply statistical rigor : Use ANOVA or t-tests to distinguish signal from noise, as described in methodological frameworks for contested data .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on pyrrolopyridine derivatives?
Answer:
- Core modifications : Introduce substituents at positions 3 (amine) and 5 (aryl groups) to probe electronic and steric effects .
- Bioisosteric replacement : Replace nitro groups with CF₃ or CN to assess electron-withdrawing impacts .
- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases) .
- Data triangulation : Cross-reference in vitro IC₅₀ values with computational binding energies .
Basic: What safety protocols are critical when handling nitro-substituted pyrrolopyridines?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., during hydrogenation) .
- Storage : Keep compounds desiccated at –20°C to prevent nitro-group hydrolysis .
- First-aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict the reactivity of the nitro group in this compound?
Answer:
- DFT calculations : Use Gaussian or ORCA to compute nitro-group charge density (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) .
- Transition state modeling : Simulate nitro reduction pathways (e.g., hydrogenation kinetics) with catalysts like Pd/C .
- Solvent effects : Apply COSMO-RS to predict solubility and stability in polar aprotic solvents (DMF, DMSO) .
Basic: What are the stability challenges of this compound under varying pH conditions?
Answer:
- Acidic conditions (pH < 3) : Nitro groups may hydrolyze to hydroxylamines; monitor via TLC .
- Basic conditions (pH > 9) : Amine protonation loss can lead to dimerization; stabilize with acetic acid .
- Neutral aqueous buffers : Limited stability (<24 hours); use lyophilization for long-term storage .
Advanced: What role does the nitro group play in modulating electrophilic aromatic substitution (EAS) reactivity?
Answer:
The nitro group is a strong meta-directing, deactivating substituent. In pyrrolopyridines:
- Nitro at position 6 : Directs incoming electrophiles to position 2 or 4 via resonance withdrawal .
- Competing reactivity : Amine at position 3 can activate adjacent positions for EAS, requiring protecting groups (e.g., Boc) during synthesis .
Advanced: How can scaling up the synthesis of this compound address batch-to-batch variability?
Answer:
- Process analytical technology (PAT) : Use in-line FTIR to monitor nitro reduction completeness .
- Design of Experiments (DoE) : Optimize parameters (catalyst loading, H₂ pressure) via response surface methodology .
- Purification : Replace flash chromatography with recrystallization (e.g., EtOH/H₂O) for higher yields .
Basic: What purification challenges arise during synthesis, and how are they resolved?
Answer:
- Byproduct removal : Silica gel chromatography (CH₂Cl₂/MeOH 90:10) separates nitro intermediates from dehalogenated byproducts .
- Amine instability : Derivatize with nicotinoyl chloride to stabilize intermediates for HPLC purification .
- Solvent selection : Avoid high-polarity solvents (e.g., water) to prevent premature hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
